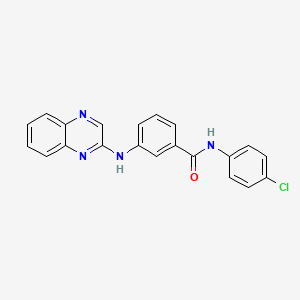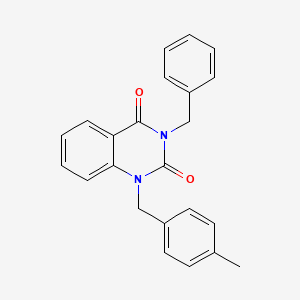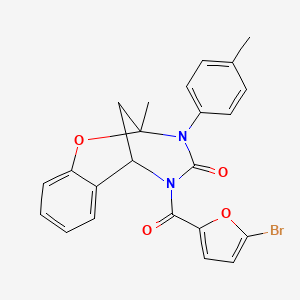![molecular formula C24H20ClFN2O3S B11439671 4-[(2-Chloro-6-fluorophenyl)methyl]-3,4-dihydro-N-[(4-methoxyphenyl)methyl]-3-oxo-2H-1,4-benzothiazine-6-carboxamide CAS No. 702662-51-9](/img/structure/B11439671.png)
4-[(2-Chloro-6-fluorophenyl)methyl]-3,4-dihydro-N-[(4-methoxyphenyl)methyl]-3-oxo-2H-1,4-benzothiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a complex organic compound that belongs to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring, a carboxamide group, and various substituents such as chloro, fluoro, and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.
Amidation: The carboxamide group is introduced through the reaction of the benzothiazine derivative with an amine, such as 4-methoxybenzylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide: shares structural similarities with other benzothiazine derivatives, such as:
Uniqueness
The presence of both chloro and fluoro substituents, along with the methoxy group, imparts unique chemical and biological properties to 4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide. These substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.
Properties
CAS No. |
702662-51-9 |
|---|---|
Molecular Formula |
C24H20ClFN2O3S |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-oxo-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C24H20ClFN2O3S/c1-31-17-8-5-15(6-9-17)12-27-24(30)16-7-10-22-21(11-16)28(23(29)14-32-22)13-18-19(25)3-2-4-20(18)26/h2-11H,12-14H2,1H3,(H,27,30) |
InChI Key |
HFYXHGKIMQFZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)SCC(=O)N3CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(2-Ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11439589.png)
![3,4,5-trimethoxy-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11439594.png)


![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11439610.png)
![N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11439611.png)
![7-[4-(3-Chlorophenyl)piperazin-1-yl]-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B11439622.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11439634.png)
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11439643.png)


![5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B11439660.png)
![3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439664.png)
![2-[4-(dimethylamino)phenyl]-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439665.png)
